molecular formula C11H12N2O2S B2730231 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 900006-25-9

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2730231
CAS No.: 900006-25-9
M. Wt: 236.29
InChI Key: KBXWQAGUTQGOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one ( 1155033-89-8) is a synthetic imidazolidinone derivative of interest in medicinal chemistry research. This compound features a thiohydantoin (2-sulfanylideneimidazolidin-4-one) core structure, a privileged scaffold known for its diverse biological activities. The molecule is further substituted with a 2-methoxybenzyl group at the 3-position of the ring . Its molecular formula is C14H12N2O2S2, and it has a molecular weight of 304.38 . Compounds based on the imidazolidinone and related heterocyclic structures are frequently investigated for their pharmacological potential. For instance, structurally similar 3-phenylquinazolin-4-one derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities in pharmacological studies . Furthermore, the broader class of 2-sulfanylideneimidazolidin-4-one derivatives is the subject of ongoing research, including patented inventions covering their various uses . Researchers exploring new therapeutic agents for inflammatory diseases or antibiotic-resistant bacteria may find this compound particularly valuable . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-9-5-3-2-4-8(9)7-13-10(14)6-12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWQAGUTQGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Alkylation of 2-Methoxybenzylamine

Procedure :
2-Methoxybenzylamine (1.0 equiv, 10.0 mmol) and methyl bromoacetate (1.2 equiv, 12.0 mmol) are combined in anhydrous tetrahydrofuran (THF, 30 mL) under nitrogen. The mixture is cooled to 0°C, followed by dropwise addition of triethylamine (1.5 equiv, 15.0 mmol). After warming to room temperature (RT), stirring continues for 12 h. The precipitated salts are filtered, and the filtrate is concentrated under reduced pressure. Purification via flash chromatography (hexane:ethyl acetate, 3:1) yields N-(2-methoxybenzyl)glycine methyl ester as a colorless oil (72–78% yield).

Key Data :

  • 1H NMR (CDCl3) : δ 7.25–7.18 (m, 1H, ArH), 6.92–6.84 (m, 2H, ArH), 4.12 (s, 2H, NCH2CO), 3.81 (s, 3H, OCH3), 3.72 (s, 3H, COOCH3), 3.45 (s, 2H, ArCH2N).
  • ESI-MS : m/z 224.1 [M+H]⁺ (calculated for C11H15NO3: 223.1).

Generation of Aromatic Isothiocyanate

Thiophosgene-Mediated Conversion

Procedure :
A solution of 2-methoxybenzylamine (1.0 equiv, 10.0 mmol) in dichloromethane (DCM, 20 mL) is added to a vigorously stirred biphasic mixture of aqueous sodium bicarbonate (20 mL, 10% w/v) and thiophosgene (1.1 equiv, 11.0 mmol) at 0°C. After 2 h, the organic layer is separated, washed with brine, dried over MgSO4, and concentrated to afford 2-methoxybenzyl isothiocyanate as a pale-yellow liquid (85–90% yield).

Key Data :

  • FT-IR : 2105 cm⁻¹ (N=C=S stretch).
  • 1H NMR (CDCl3) : δ 7.30–7.22 (m, 1H, ArH), 6.95–6.87 (m, 2H, ArH), 4.55 (s, 2H, ArCH2N), 3.85 (s, 3H, OCH3).

Cyclocondensation to 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

Reaction Optimization

Procedure :
N-(2-Methoxybenzyl)glycine methyl ester (1.0 equiv, 5.0 mmol) and 2-methoxybenzyl isothiocyanate (1.05 equiv, 5.25 mmol) are dissolved in absolute ethanol (15 mL). The mixture is stirred at RT for 12 h, during which a white precipitate forms. Filtration and recrystallization from ethanol yield the title compound as a crystalline solid (62–85% yield).

Critical Parameters :

  • Solvent : Ethanol maximizes yield; DMF or THF reduces precipitation efficiency.
  • Stoichiometry : A 5% excess of isothiocyanate ensures complete conversion.
  • Temperature : Prolonged RT stirring avoids epimerization observed at elevated temperatures.

Key Data :

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.38–7.30 (m, 1H, ArH), 7.02–6.94 (m, 2H, ArH), 4.89 (s, 2H, ArCH2N), 4.10 (s, 2H, NCH2CO), 3.80 (s, 3H, OCH3).
  • 13C NMR (DMSO-d6) : δ 179.4 (C=S), 168.2 (C=O), 157.8 (ArOCH3), 130.1–114.7 (ArC), 54.3 (ArCH2N), 49.8 (NCH2CO), 55.6 (OCH3).
  • ESI-MS : m/z 277.1 [M+H]⁺ (calculated for C12H14N2O2S: 276.1).

Alternative Synthetic Routes and Comparative Analysis

Urea Intermediate Pathway

Heating N-(2-methoxybenzyl)glycine methyl ester with thiourea in acetic acid (reflux, 6 h) provides an alternative route (45–50% yield), though with lower regioselectivity due to competing thiourea decomposition.

Solid-Phase Synthesis

Immobilization of the glycine ester on Wang resin, followed by isothiocyanate coupling and TFA cleavage, achieves 58% yield but requires specialized equipment.

Table 1. Comparison of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h)
Ethanol Cyclization 62–85 >95 12
Acetic Acid Reflux 45–50 88–92 6
Solid-Phase 58 90 24

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time to 4 h with 78% yield. Residual thiophosgene is removed via activated carbon filtration, ensuring compliance with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of similar imidazolidinone compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structural features have demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these pathogens, indicating potential as therapeutic agents in treating bacterial infections .

Anticancer Properties
Research indicates that imidazolidinone derivatives may possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. A comparative study highlighted that certain modifications in the chemical structure can enhance the anticancer efficacy of these compounds .

Case Study: Antitrypanosomal Activity
A notable case study involved the evaluation of a related compound's efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The compound displayed submicromolar activity in inhibiting parasite growth, suggesting that modifications to the imidazolidinone scaffold could lead to effective treatments for parasitic infections .

Biological Applications

Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes, such as cytochrome P450 enzymes. This inhibition can be crucial for drug metabolism and pharmacokinetics, affecting the therapeutic efficacy and safety profiles of co-administered drugs. For example, certain derivatives have shown favorable inhibition profiles with low cytotoxicity on mammalian cell lines, making them suitable candidates for further drug development .

Antibacterial Mechanisms
The antibacterial mechanisms of imidazolidinone derivatives have been explored through various assays. The disk diffusion method has been utilized to assess the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones that correlate with their structural features .

Material Science Applications

Development of New Materials
Beyond biological applications, this compound is being explored in material science for its potential use in developing new materials with specific properties. The unique thioxo group and imidazolidinone ring structure allow for modifications that can tailor material characteristics such as thermal stability and electrical conductivity. Research into these applications is ongoing, with promising preliminary results indicating potential uses in coatings and electronic devices .

Data Table: Summary of Biological Activities

Compound Target Pathogen/Condition Activity Reference
3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-oneStaphylococcus aureusMIC 20-40 µM
Related ImidazolidinoneEscherichia coliMIC 40-70 µM
Derivative ATrypanosoma bruceiSubmicromolar inhibition
Derivative BCytochrome P450 enzymesLow inhibition with low cytotoxicity

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at Position 1

The benzyl group at position 1 is a critical determinant of bioactivity. For example:

  • 3-(3-chloro-4-methoxyphenyl)-1-[(4-fluoro-2-methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (52): Incorporation of a 4-fluoro-2-methoxyphenyl group enhances antiparasitic activity against Trypanosoma brucei (IC₅₀ = 0.12 µM), attributed to electron-withdrawing fluorine improving membrane permeability .
  • 3-(3-chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (41) : The 4-methylphenyl group reduces potency (IC₅₀ = 1.8 µM), highlighting the importance of electronegative substituents .

Table 1: Impact of Position 1 Substituents on Anti-Trypanosoma Activity

Compound ID Substituent at Position 1 IC₅₀ (µM) Reference
52 4-Fluoro-2-methoxyphenylmethyl 0.12
41 4-Methylphenylmethyl 1.8
Substituent Variations at Position 5

The arylidene group at position 5 modulates electronic properties and intermolecular interactions:

  • 5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one (CID 5680201) : The 2,3-dichlorophenyl group increases hydrophobicity (logP = 3.8), enhancing membrane penetration .
  • 5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one (CID 5677992) : The 4-chlorophenyl substituent reduces steric hindrance, improving binding to parasitic enzymes .

Crystallographic and Hydrogen-Bonding Analysis

2-Thiohydantoin derivatives exhibit distinct hydrogen-bonding patterns that stabilize their crystal structures:

  • 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one : Forms N2—H2⋯O2 hydrogen bonds (D⋯A = 2.78 Å), creating a 2D network .
  • 3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one : The difluoromethoxy group introduces C—H⋯F interactions, altering packing efficiency .

Table 2: Hydrogen-Bonding Parameters in Selected Derivatives

Compound D—H⋯A Interaction D⋯A Distance (Å) Reference
1-Acetyl-5-(4-fluorophenyl)-derivative N2—H2⋯O2 2.78
CID 5677992 N1—H1⋯S1 3.12

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Electron-withdrawing groups (e.g., Cl, F) increase logP values, enhancing blood-brain barrier penetration. For instance, 3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (logP = 2.9) shows superior bioavailability compared to methoxy-only analogs .
  • Synthetic Accessibility : Derivatives with para-substituted phenyl groups (e.g., 4-methoxy) are synthesized in higher yields (>85%) due to reduced steric hindrance .

Biological Activity

Overview

3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique imidazolidinone structure with a sulfanylidene group and methoxyphenyl moiety. Synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The starting materials often include aromatic aldehydes that undergo reactions under controlled conditions using acids or bases as catalysts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70
Proteus mirabilisActive

These results suggest that the compound is particularly effective against Gram-positive bacteria, although its activity against Gram-negative strains is comparatively lower .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to the regulation of apoptosis proteins such as Bcl-2 and p53 .

The biological activity of this compound is believed to involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It may bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

  • Antibacterial Efficacy : In a study published in 2020, compounds similar to this compound were tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that these compounds had comparable efficacy to traditional antibiotics, suggesting their potential use in treating resistant infections .
  • Cancer Cell Line Studies : A recent investigation into the anticancer properties of this compound revealed that it effectively reduced viability in several cancer cell lines, including breast and colon cancer. The study highlighted its ability to induce apoptosis in these cells through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.